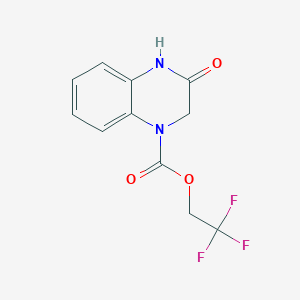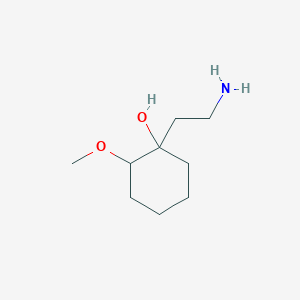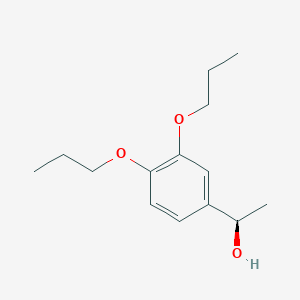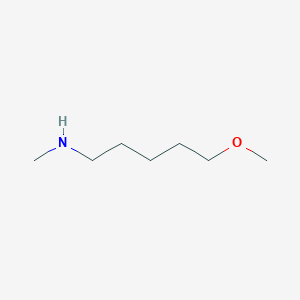
2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the trifluoroethyl group and the oxo group in the structure of this compound imparts unique chemical properties, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoroethyl iodide or trifluoroethyl bromide.
Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the quinoxaline ring or the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxo or hydroxyl groups, while substitution reactions can produce a variety of substituted quinoxalines.
科学的研究の応用
2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the quinoxaline core can interact with various biological targets.
類似化合物との比較
Similar Compounds
2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Similar structure but with the carboxylate group at a different position.
2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-sulfonate: Contains a sulfonate group instead of a carboxylate group.
2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-phosphate: Contains a phosphate group instead of a carboxylate group.
Uniqueness
2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to the specific positioning of the trifluoroethyl and oxo groups, which can influence its reactivity and interactions with other molecules. The presence of the trifluoroethyl group can also enhance its chemical stability and biological activity compared to similar compounds.
特性
分子式 |
C11H9F3N2O3 |
|---|---|
分子量 |
274.20 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C11H9F3N2O3/c12-11(13,14)6-19-10(18)16-5-9(17)15-7-3-1-2-4-8(7)16/h1-4H,5-6H2,(H,15,17) |
InChIキー |
LCNRXZLJFBWQAE-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)



![1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13168539.png)
![1-[2-(Pyridin-3-yl)ethyl]guanidine](/img/structure/B13168540.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13168544.png)
![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13168552.png)

![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)


